6,7-diethoxy-1-(2-methoxyphenyl)-1,4-dihydro-3H-isochromen-3-one
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Overview
Description
6,7-Diethoxy-1-(2-methoxyphenyl)-1,4-dihydro-3H-isochromen-3-one is a synthetic organic compound belonging to the class of isochromen derivatives. This compound is characterized by its unique structure, which includes diethoxy and methoxy functional groups attached to an isochromen core. It has garnered interest in various fields of scientific research due to its potential biological and chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6,7-diethoxy-1-(2-methoxyphenyl)-1,4-dihydro-3H-isochromen-3-one typically involves multi-step organic reactions. One common method includes the condensation of 2-methoxybenzaldehyde with ethyl acetoacetate in the presence of a base, followed by cyclization and subsequent functional group modifications to introduce the diethoxy groups. The reaction conditions often require controlled temperatures and the use of catalysts to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency, cost-effectiveness, and safety. Large-scale reactors, automated systems, and stringent quality control measures are employed to produce the compound in bulk while maintaining consistency in its chemical properties.
Chemical Reactions Analysis
Types of Reactions
6,7-Diethoxy-1-(2-methoxyphenyl)-1,4-dihydro-3H-isochromen-3-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert it into more saturated derivatives.
Substitution: The methoxy and diethoxy groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Various nucleophiles can be employed for substitution reactions, often requiring acidic or basic catalysts.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce more saturated isochromen derivatives.
Scientific Research Applications
6,7-Diethoxy-1-(2-methoxyphenyl)-1,4-dihydro-3H-isochromen-3-one has several applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of more complex organic molecules and as a model compound in studying reaction mechanisms.
Biology: The compound’s potential biological activity makes it a candidate for studies in pharmacology and toxicology.
Medicine: Research is ongoing to explore its potential therapeutic effects, including anti-inflammatory and anticancer properties.
Industry: It is used in the development of new materials and as an intermediate in the synthesis of dyes and pigments.
Mechanism of Action
The mechanism by which 6,7-diethoxy-1-(2-methoxyphenyl)-1,4-dihydro-3H-isochromen-3-one exerts its effects involves interactions with specific molecular targets. These may include enzymes, receptors, or other proteins that play a role in biological pathways. The compound’s structure allows it to fit into active sites or binding pockets, modulating the activity of these targets and influencing cellular processes.
Comparison with Similar Compounds
Similar Compounds
- 6,7-Dimethoxy-1-(2-methoxyphenyl)-1,4-dihydro-3H-isochromen-3-one
- 6,7-Diethoxy-1-(2-hydroxyphenyl)-1,4-dihydro-3H-isochromen-3-one
- 6,7-Diethoxy-1-(2-methoxyphenyl)-3,4-dihydro-1H-2-benzopyran-3-one
Uniqueness
6,7-Diethoxy-1-(2-methoxyphenyl)-1,4-dihydro-3H-isochromen-3-one is unique due to the specific arrangement of its functional groups, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity, stability, and biological activity, making it a valuable subject of study in various research fields.
Properties
IUPAC Name |
6,7-diethoxy-1-(2-methoxyphenyl)-1,4-dihydroisochromen-3-one |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22O5/c1-4-23-17-10-13-11-19(21)25-20(15(13)12-18(17)24-5-2)14-8-6-7-9-16(14)22-3/h6-10,12,20H,4-5,11H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TVCJJESLKFUKOR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=C2C(OC(=O)CC2=C1)C3=CC=CC=C3OC)OCC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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